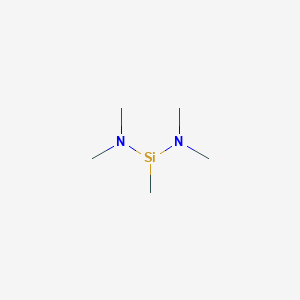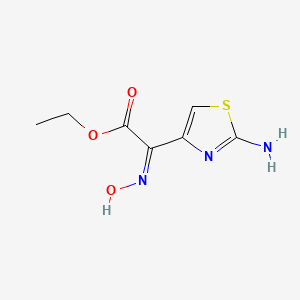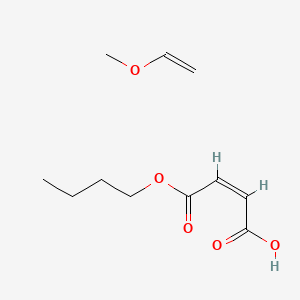
Gallium selenide (GaSe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium selenide is a chemical compound with the formula GaSe. It is a layered material with a hexagonal crystal structure, similar to that of gallium sulfide. Gallium selenide is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. It is a photoconductor and a second harmonic generation crystal in nonlinear optics, and it has been used as a far-infrared conversion material .
Synthetic Routes and Reaction Conditions:
Vapor Phase Deposition: High-quality monolayer gallium selenide nanosheets can be synthesized by vapor phase deposition.
Micro-Mechanical Exfoliation: Two-dimensional gallium selenide sheets can be obtained by micro-mechanical exfoliation, vapor-phase mass transport, van der Waals epitaxy, molecular beam epitaxy, and pulse laser deposition.
Industrial Production Methods:
Bridgman–Stockbarger Method: This method involves the vertical growth of gallium selenide crystals by slowly cooling a melt through a temperature gradient.
High-Pressure Vertical Zone Melting: This technique involves melting the material in a high-pressure environment and then slowly cooling it to form high-quality crystals.
Types of Reactions:
Oxidation: Gallium selenide undergoes oxidation when exposed to air, forming gallium(III) selenide and amorphous selenium.
Reduction: Gallium selenide can be reduced to elemental gallium and selenium under certain conditions.
Substitution: Gallium selenide can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms such as sulfur or tellurium.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and other oxidizing agents can react with gallium selenide to form oxides and selenides.
Reducing Agents: Hydrogen and other reducing agents can reduce gallium selenide to its elemental components.
Major Products Formed:
Oxidation Products: Gallium(III) selenide and amorphous selenium.
Reduction Products: Elemental gallium and selenium.
Mechanism of Action
Target of Action
Gallium selenide (GaSe) primarily targets the electronic and optical properties of materials. It is a layered crystal with a hexagonal structure, similar to that of GaS . The study focuses on optimizing geometric and electronic band structures, analyzing the charge density distributions, atomic vibrations, and phonon spectra, and characterizing the optical properties of GaSe .
Mode of Action
Gallium selenide interacts with its targets by influencing their electronic and optical properties. The Ga/Se ratio plays a critical role in the evolution of the domain shape and size . The presence of series of excitonic levels in the region E > E g was shown . At excitation by 448 nm laser of GaSe crystal electrons were resonantly excited from V 1 (Γ 1) band to C 1 (Γ 6) and C 2 (Γ 5) bands .
Biochemical Pathways
Gallium selenide affects the electronic and optical properties of materials, leading to changes in their geometric and electronic band structures. These changes can influence various biochemical pathways, particularly those involved in optoelectronics . The luminescence from excitonic levels (n A = 1, 2 … 5) of conduction band C 1 (Γ 6) to valence band V 1 (Γ 1) was observed .
Pharmacokinetics
The vapor phase growth of high-quality monolayer GaSe nanosheets with multiple shape and size is achieved by tuning the Ga/GaSe ratio in the precursor .
Result of Action
The result of gallium selenide’s action is the alteration of the electronic and optical properties of materials. This leads to changes in their geometric and electronic band structures, atomic vibrations, and phonon spectra . Moreover, the as-grown GaSe nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .
Action Environment
The action of gallium selenide is influenced by environmental factors. For instance, the integration of gallium selenide into electronic devices has been hindered by its air sensitivity . Several approaches have been developed to encapsulate gase mono- and few-layers, leading to improved chemical stability and electronic mobility .
Scientific Research Applications
Gallium selenide has a wide range of scientific research applications due to its unique properties:
Optoelectronics: Gallium selenide is used in the development of optoelectronic devices such as photodetectors, light-emitting diodes, and solar cells.
Nonlinear Optics: It is used as a second harmonic generation crystal in nonlinear optics, which involves the frequency conversion of laser light.
Terahertz Applications: Gallium selenide is used in terahertz spectroscopy and imaging technology.
Quantum Electronics: It is used in the development of quantum electronic devices, including highly efficient photovoltaic converters and gas sensors.
Biomedical Engineering:
Comparison with Similar Compounds
Gallium selenide can be compared with other similar compounds, such as:
Gallium Sulfide (GaS): Similar to gallium selenide, gallium sulfide has a layered structure and is used in optoelectronic applications.
Gallium Telluride (GaTe): Gallium telluride also has a layered structure and is used in similar applications.
Indium Selenide (InSe): Indium selenide is another layered material with similar properties.
Properties
CAS No. |
12024-11-2 |
|---|---|
Molecular Formula |
GaSe |
Molecular Weight |
148.69 g/mol |
IUPAC Name |
gallium;selenium |
InChI |
InChI=1S/Ga.Se |
InChI Key |
QNWMNMIVDYETIG-UHFFFAOYSA-N |
SMILES |
[Ga]=[Se] |
Canonical SMILES |
[Ga].[Se] |
Key on ui other cas no. |
12024-11-2 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)







